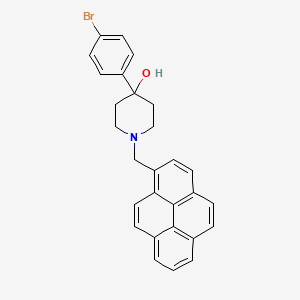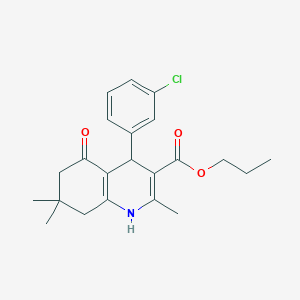
4-(4-bromophenyl)-1-(1-pyrenylmethyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1-(1-pyrenylmethyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPP and has a molecular formula of C27H23BrN2O. BPP is a unique compound that exhibits interesting properties, making it an attractive candidate for research in various fields.
作用機序
The mechanism of action of BPP is not fully understood, but it is believed to interact with specific biological targets in cells, leading to various physiological effects. BPP has been shown to bind to DNA and RNA, leading to changes in gene expression. BPP has also been shown to interact with proteins, leading to changes in their function and activity.
Biochemical and Physiological Effects:
BPP has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. BPP has been shown to scavenge free radicals and protect cells from oxidative stress. BPP has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cancer cells, BPP has been shown to induce cell death and inhibit cell proliferation.
実験室実験の利点と制限
BPP has several advantages for use in lab experiments, including its fluorescent properties, which make it an excellent tool for imaging and tracking biological processes in living cells. BPP is also stable and easy to synthesize, making it an attractive candidate for research. However, BPP has some limitations, including its limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for research on BPP. One potential area of research is the development of new drugs based on BPP for the treatment of various diseases. Another potential area of research is the use of BPP as a tool for imaging and tracking biological processes in living cells. Additionally, the synthesis of new derivatives of BPP with improved properties and functionalities is a promising area of research.
合成法
The synthesis of BPP involves the reaction of 4-bromoacetophenone with pyrene-1-carboxaldehyde in the presence of piperidine and sodium borohydride. The reaction leads to the formation of BPP, which is purified using column chromatography.
科学的研究の応用
BPP has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biomedical research. In materials science, BPP has been used as a building block for the preparation of various functional materials, including fluorescent sensors and organic light-emitting diodes. In drug discovery, BPP has been studied for its potential use as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In biomedical research, BPP has been used as a fluorescent probe for imaging and tracking biological processes in living cells.
特性
IUPAC Name |
4-(4-bromophenyl)-1-(pyren-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrNO/c29-24-11-9-23(10-12-24)28(31)14-16-30(17-15-28)18-22-7-6-21-5-4-19-2-1-3-20-8-13-25(22)27(21)26(19)20/h1-13,31H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTAWZGSSXCMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(pyren-1-ylmethyl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)



![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)

![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)